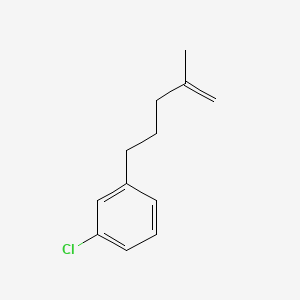

![molecular formula C12H7ClN2O2S B1421583 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255784-16-7](/img/structure/B1421583.png)

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

“3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .

Synthesis Analysis

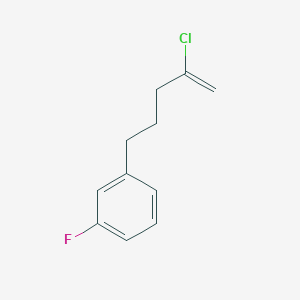

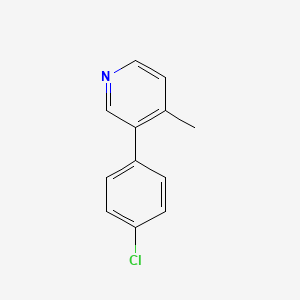

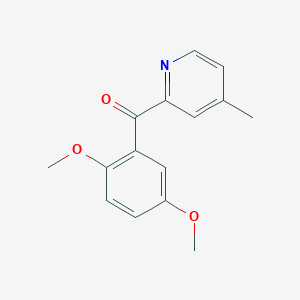

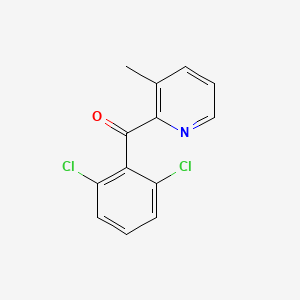

The synthesis of thienopyrimidine derivatives involves different methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidine derivatives are versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . They can also undergo reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

- A study conducted by More et al. (2013) explored the synthesis of various substituted thieno[2,3-d]pyrimidines. They synthesized key intermediates including a compound structurally similar to 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, evaluating their potential as antibacterial agents.

Heterocyclic Synthesis

- In the realm of heterocyclic synthesis, Hirota et al. (1990) synthesized several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. Their work contributes to the understanding of synthetic pathways and properties of these compounds.

Alkylation and Derivative Formation

- Shestakov et al. (2014) investigated the synthesis of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their subsequent conversion into alkyl derivates (Shestakov et al., 2014). This study provides insights into the functionalization of these compounds.

Synthesis of Nucleoside Analogues

- Fossey et al. (1995) focused on the synthesis of thieno[3,2-d]pyrimidine-2,4-dione nucleosides, demonstrating the modification of the carbohydrate moiety in these compounds (Fossey et al., 1995).

Biological Activity Exploration

- El-Gazzar et al. (2006) prepared thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring to explore their biological activities, including adenosine kinase inhibition and anticancer properties (El-Gazzar et al., 2006).

Novel Synthetic Routes

- Volovenko et al. (2002) presented novel synthetic routes to produce 6-hetaryl-4,5,7,8-tetrahydropyrrolo[1,2-a]thieno[3,2-e]pyrimidine-4,7-diones, contributing to the development of new thienopyrimidine derivatives (Volovenko et al., 2002).

Immunostimulant Activity

- Gütschow et al. (1995) synthesized a series of 3-mercaptoalkylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and tested their immunostimulating activities (Gütschow et al., 1995).

Ribosylation and Derivative Synthesis

- A study by Fossey et al. (1993) on the regiospecific ribosylation of thieno[3,2-d]pyrimidine-2,4-dione led to the synthesis of uridine and cytidine analogues, illustrating the versatility of these compounds in nucleoside analogue synthesis (Fossey et al., 1993).

GnRH Receptor Antagonist Synthesis

- Research by Guo et al. (2003) involved the synthesis of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, showing potential for treating reproductive diseases (Guo et al., 2003).

Orientations Futures

Thienopyrimidine derivatives hold a unique place in medicinal chemistry and drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, the future directions for “3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives could involve further exploration of their anticancer properties and potential applications in other therapeutic areas.

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBORZOIYAUOICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

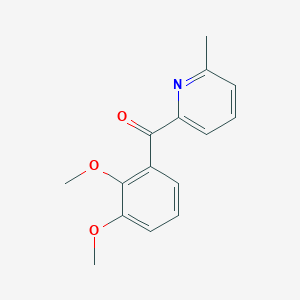

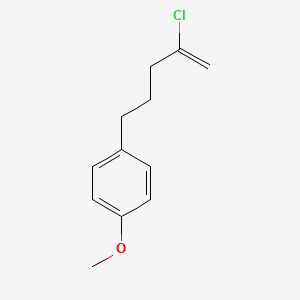

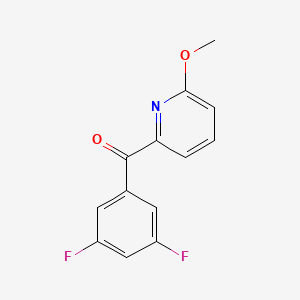

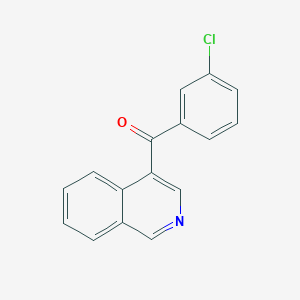

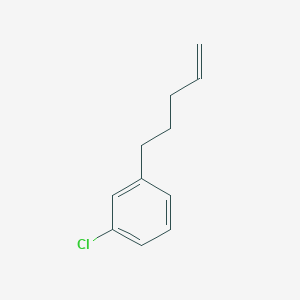

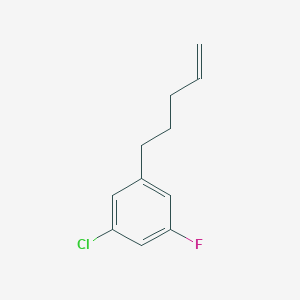

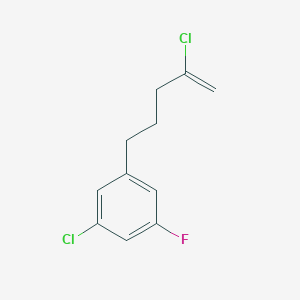

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)